molecular formula C15H17Cl2NO3 B276583 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol

Cat. No. B276583
M. Wt: 330.2 g/mol
InChI Key: KEWAJFXKJCLQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension. It was developed by Boryung Pharmaceutical Co., Ltd. and was approved by the Korean Food and Drug Administration in 2010.

Scientific Research Applications

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been extensively studied for its potential therapeutic effects in various diseases, including hypertension, heart failure, and diabetic nephropathy. Several preclinical and clinical studies have demonstrated the efficacy and safety of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol in reducing blood pressure and improving cardiovascular outcomes.

Mechanism Of Action

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol acts as a selective antagonist of the angiotensin II type 1 receptor (AT1R), which is a key mediator of the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1R, 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol inhibits the vasoconstrictive and pro-inflammatory effects of angiotensin II, leading to vasodilation, reduced blood pressure, and improved cardiovascular function.
Biochemical and Physiological Effects
2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to have several biochemical and physiological effects, including:
- Reduction in blood pressure: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to effectively reduce blood pressure in patients with hypertension.
- Improvement in endothelial function: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to improve endothelial function, which is important for maintaining cardiovascular health.
- Anti-inflammatory effects: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to have anti-inflammatory effects, which may contribute to its cardiovascular protective effects.
- Renal protective effects: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to have renal protective effects in animal models of diabetic nephropathy.

Advantages And Limitations For Lab Experiments

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has several advantages and limitations for lab experiments. Some of the advantages include:
- High selectivity for AT1R: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is highly selective for the AT1R, which reduces the risk of off-target effects.
- Oral bioavailability: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has good oral bioavailability, which makes it suitable for oral administration in animal models.
- Established safety profile: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has an established safety profile in humans, which makes it a suitable candidate for clinical trials.
Some of the limitations of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol for lab experiments include:
- Limited solubility: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has limited solubility in aqueous solutions, which may limit its use in certain experiments.
- Limited stability: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is relatively unstable in acidic conditions, which may limit its shelf-life and use in certain experiments.
- Limited availability: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is not widely available outside of Korea, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol, including:
- Further studies on its cardiovascular protective effects: While several studies have demonstrated the cardiovascular protective effects of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol, further studies are needed to elucidate the underlying mechanisms and to determine its efficacy in different patient populations.
- Studies on its effects in other diseases: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has shown promise in the treatment of diabetic nephropathy, but further studies are needed to determine its efficacy in other diseases, such as heart failure and stroke.
- Development of new formulations: The limited solubility and stability of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol may be improved through the development of new formulations, such as prodrugs or nanoparticles.
- Exploration of new targets: While 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is highly selective for the AT1R, there may be other targets for 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol that have yet to be discovered. Further studies are needed to explore these potential targets.

Synthesis Methods

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol can be synthesized through a multi-step process from commercially available starting materials. The synthesis involves the reaction of 5-(2,5-dichlorophenyl)-2-furancarboxylic acid with 2-amino-2-methyl-1,3-propanediol in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol. The intermediate is then treated with a base, such as sodium hydroxide, to form the final product, 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol.

properties

Product Name

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C15H17Cl2NO3/c1-15(8-19,9-20)18-7-11-3-5-14(21-11)12-6-10(16)2-4-13(12)17/h2-6,18-20H,7-9H2,1H3

InChI Key

KEWAJFXKJCLQFC-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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